REACTION_CXSMILES
|
[CH:1]([O:4][C:5]1[C:17]2[C:16]3[C:11](=[CH:12][CH:13]=[CH:14][C:15]=3[O:18]C)[C:10](=[O:20])[C:9]=2[CH:8]=[CH:7][CH:6]=1)(C)C.B(Cl)(Cl)Cl>C(Cl)Cl>[OH:18][C:15]1[C:16]2[C:17]3[C:9](=[CH:8][CH:7]=[CH:6][C:5]=3[O:4][CH3:1])[C:10](=[O:20])[C:11]=2[CH:12]=[CH:13][CH:14]=1
|
Name
|
4-isopropoxy-5-methoxy-fluoren-9-one
|
Quantity
|
0.78 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)OC1=CC=CC=2C(C3=CC=CC(=C3C12)OC)=O
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
9 mL
|
Type
|
reactant
|
Smiles
|
B(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
stir at 0° C. under an argon atmosphere
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Quench
|
Type
|
CUSTOM
|
Details
|
the reaction with 20 mL water
|
Type
|
CUSTOM
|
Details
|
a mild exothermic reaction
|
Type
|
FILTRATION
|
Details
|
Filter
|
Type
|
WASH
|
Details
|
wash the solid twice with 100 mL methylene chloride
|
Type
|
CUSTOM
|
Details
|
Separate the organic layer from the filtrate
|
Type
|
WASH
|
Details
|
wash with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Dry over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CUSTOM
|
Details
|
remove the solvent
|
Type
|
CUSTOM
|
Details
|
Recrystalize the solid from chloroform/hexane (20:80; Rf =0.2)
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=CC=CC=2C(C3=CC=CC(=C3C12)OC)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |